5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
The compound “5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrimidinetrione derivative with a trifluoromethyl group and a phenoxy group attached to it . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to enhance the biological activity of many drugs .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrimidinetrione ring. The trifluoromethyl group is known to enhance the electrophilicity of adjacent carbonyl groups, potentially making them more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrimidinetrione ring. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and boiling/melting points .Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has shown that pyrimidine derivatives exhibit significant antimicrobial activity against various microbial strains by inhibiting cell wall synthesis. Moreover, these compounds demonstrate notable cytotoxic potential against different cancer cell lines, including HepG2, HCT-116, and MCF-7 cells, via mechanisms such as DNA intercalation and Topoisomerase II inhibition. This suggests their potential application in developing new antimicrobial and anticancer therapies (Abd El-Sattar et al., 2021).
Herbicidal Activity
Another study focuses on the herbicidal efficacy of 6-(4-phenoxyphenoxy)pyrimidines and related compounds, highlighting their strong inhibition of the Hill reaction in photosynthesis. These compounds, especially when fluorinated, showed high activity but had poor selectivity between crops and weeds (Nezu et al., 1996).
Material Science Applications
- Organosoluble Polyimides: Novel diamine monomers have been synthesized, leading to the development of ditrifluoromethylated aromatic polyimides with high thermal stability, good solubility, and excellent mechanical properties. These materials are promising for advanced applications in electronics and aerospace due to their low dielectric constants and high thermal stability (Liu et al., 2005).
- Optical and Mechanical Properties: Fluorinated polyimides derived from pyridine-containing diamines exhibit good optical transparency, low water uptake, and outstanding mechanical properties, making them suitable for optoelectronic applications (Yan et al., 2011).
Future Directions
Properties
IUPAC Name |
5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)11-5-3-6-12(9-11)27-14-7-2-1-4-10(14)8-13-15(24)22-17(26)23-16(13)25/h1-9H,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUKEOBXGLFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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